molecular formula C21H28N2O3 B12424286 Monoacylglycerol lipase inhibitor 1

Monoacylglycerol lipase inhibitor 1

Cat. No.: B12424286
M. Wt: 356.5 g/mol
InChI Key: BKAUVVYBHJYFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoacylglycerol lipase inhibitor 1 is a compound designed to inhibit the activity of monoacylglycerol lipase, an enzyme that plays a crucial role in the metabolism of monoacylglycerols into free fatty acids and glycerol. This enzyme is particularly important in the regulation of endocannabinoid signaling, which is involved in various physiological processes, including pain sensation, mood regulation, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoacylglycerol lipase inhibitor 1 typically involves the use of specific chemical reactions to introduce functional groups that can interact with the active site of the enzyme. Common synthetic routes include the use of carbamates, ureas, and other functional groups that can form covalent bonds with the enzyme’s active site. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Monoacylglycerol lipase inhibitor 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives .

Scientific Research Applications

Monoacylglycerol lipase inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

Monoacylglycerol lipase inhibitor 1 exerts its effects by binding to the active site of monoacylglycerol lipase, thereby preventing the enzyme from catalyzing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. The inhibitor typically forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This interaction disrupts the enzyme’s normal function and modulates the levels of endocannabinoids and other signaling molecules .

Comparison with Similar Compounds

Monoacylglycerol lipase inhibitor 1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique in its specific chemical structure and its ability to form a covalent bond with the enzyme’s active site. This covalent interaction provides a high degree of selectivity and potency, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-methyl-6-oxo-N-[3-(4-propan-2-ylphenyl)cyclobutyl]-7-oxa-5-azaspiro[3.4]octane-2-carboxamide

InChI

InChI=1S/C21H28N2O3/c1-13(2)14-4-6-15(7-5-14)16-8-18(9-16)23(3)19(24)17-10-21(11-17)12-26-20(25)22-21/h4-7,13,16-18H,8-12H2,1-3H3,(H,22,25)

InChI Key

BKAUVVYBHJYFLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(C2)N(C)C(=O)C3CC4(C3)COC(=O)N4

Origin of Product

United States

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